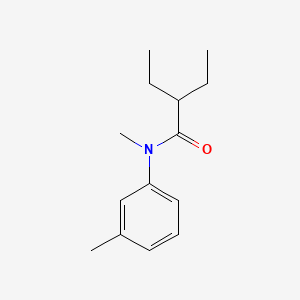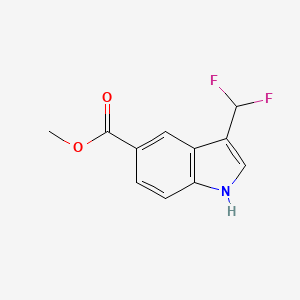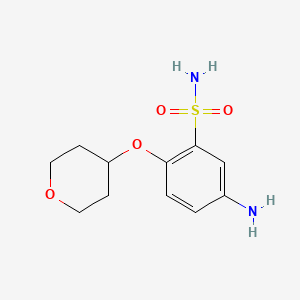![molecular formula C15H16ClNO2 B15089774 Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- CAS No. 87294-17-5](/img/structure/B15089774.png)
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- is an organic compound with the molecular formula C15H16ClNO2. It is a derivative of benzenamine, characterized by the presence of a chloro group and a phenoxy group substituted with a methylethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of benzenamine with 4-chloro-3-(1-methylethoxy)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-chloro-4-methyl-: Similar structure but with a methyl group instead of a phenoxy group.
Benzenamine, 4-chloro-3-(1-methylethoxy)-: Similar structure but with different substitution patterns.
Uniqueness
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- is unique due to the presence of both a chloro group and a phenoxy group substituted with a methylethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87294-17-5 |
|---|---|
Formule moléculaire |
C15H16ClNO2 |
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
3-chloro-4-(4-propan-2-yloxyphenoxy)aniline |
InChI |
InChI=1S/C15H16ClNO2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(17)9-14(15)16/h3-10H,17H2,1-2H3 |
Clé InChI |
YLQAURQUWQYPNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



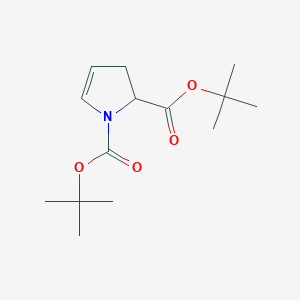


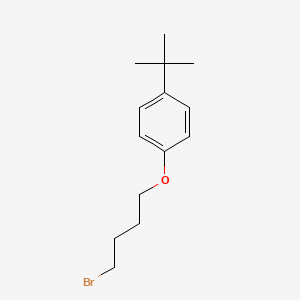
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
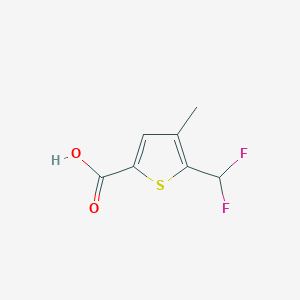

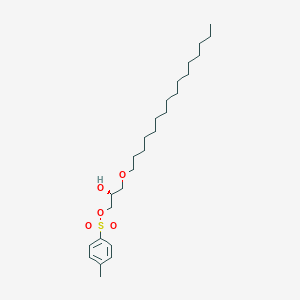
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
